

Spectroscopic Profile of 2-Ethyl-2-methyloxirane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-2-methyloxirane

Cat. No.: B1606345

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-ethyl-2-methyloxirane** (CAS No: 30095-63-7). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities.

Core Spectroscopic Data

The structural elucidation of **2-ethyl-2-methyloxirane**, a chiral epoxide, is critically dependent on a combination of spectroscopic techniques. The following sections detail the data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR Spectroscopic Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Table 1: ^1H NMR Chemical Shift and Multiplicity Data for **2-Ethyl-2-methyloxirane**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.59	d	1H	H-3a (oxirane ring CH ₂)
2.31	d	1H	H-3b (oxirane ring CH ₂)
1.54	q	2H	-CH ₂ - (ethyl group)
1.25	s	3H	-CH ₃ (methyl group)
0.94	t	3H	-CH ₃ (ethyl group)

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Chemical Shift Data for **2-Ethyl-2-methyloxirane**

Chemical Shift (ppm)	Carbon Assignment
62.1	C-2 (quaternary oxirane carbon)
52.8	C-3 (oxirane ring CH ₂)
27.2	-CH ₂ - (ethyl group)
20.0	-CH ₃ (methyl group)
9.1	-CH ₃ (ethyl group)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **2-Ethyl-2-methyloxirane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3045	Weak	C-H stretch (oxirane ring)
2969	Strong	Asymmetric C-H stretch (alkyl)
2936	Strong	Symmetric C-H stretch (alkyl)
1461	Medium	C-H bend (alkyl)
1255	Strong	Asymmetric C-O-C stretch (epoxide ring)
918	Medium	Symmetric C-O-C stretch (epoxide ring)
840	Medium	Ring deformation (epoxide)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural analysis. The data presented is for the electron ionization (EI) mass spectrum.

Table 4: Mass Spectrometry Fragmentation Data for **2-Ethyl-2-methyloxirane**

m/z	Relative Intensity (%)	Possible Fragment
86	15	$[M]^+$ (Molecular Ion)
71	85	$[M - CH_3]^+$
57	100	$[M - C_2H_5]^+$ or $[C_4H_9]^+$
55	50	$[C_4H_7]^+$
43	60	$[C_3H_7]^+$
41	95	$[C_3H_5]^+$
39	45	$[C_3H_3]^+$
29	70	$[C_2H_5]^+$
27	65	$[C_2H_3]^+$

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (1H and ^{13}C)

- **Sample Preparation:** Approximately 5-10 mg of **2-ethyl-2-methyloxirane** is dissolved in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- **1H NMR Acquisition:** The 1H NMR spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.

- Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

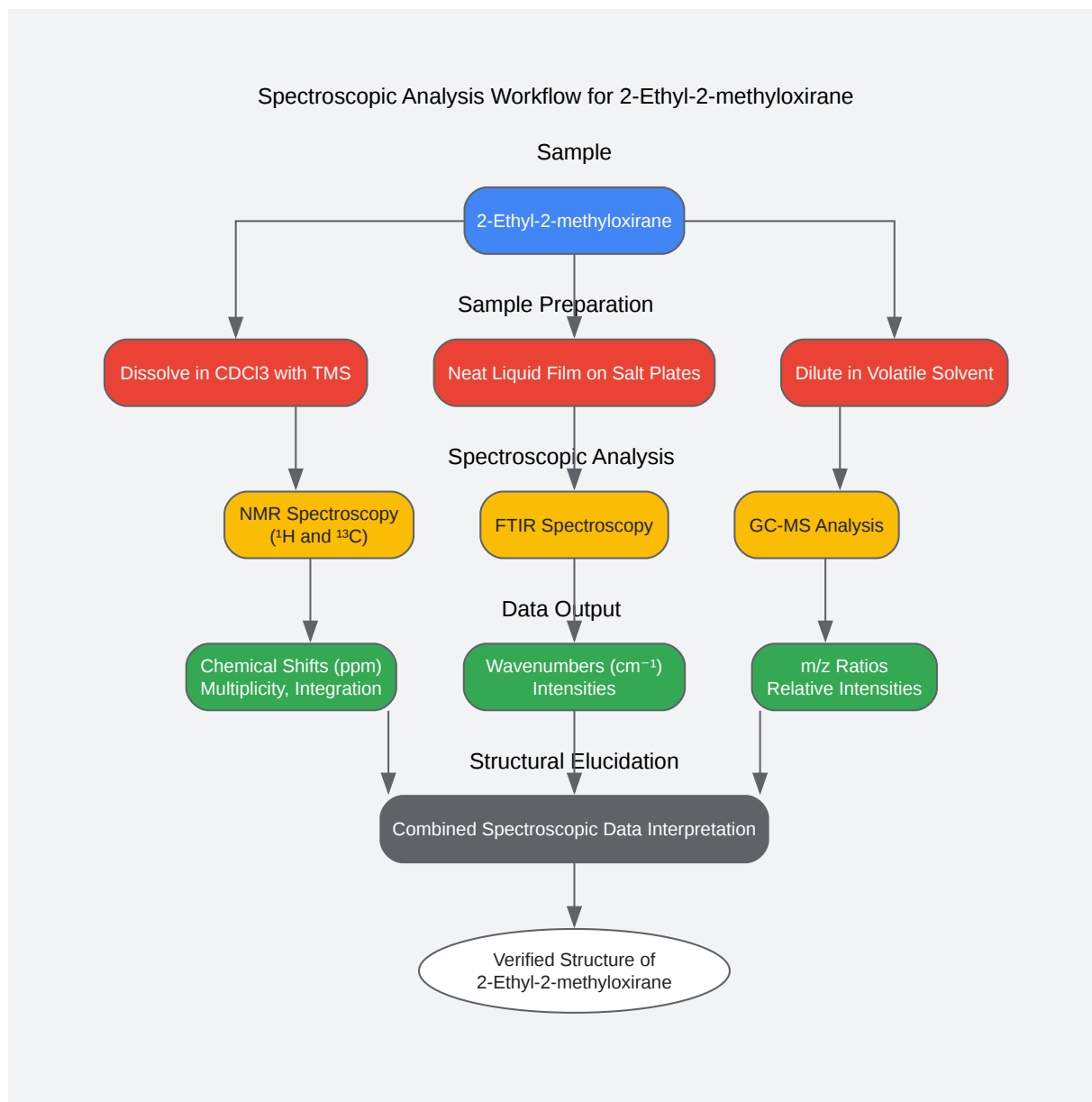
- Sample Preparation: A drop of neat **2-ethyl-2-methyloxirane** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over the range of 4000-400 cm^{-1} . Typically, 16 or 32 scans are co-added at a resolution of 4 cm^{-1} .
- Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-ethyl-2-methyloxirane** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.
- Gas Chromatography: A small volume (e.g., 1 μL) of the prepared solution is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). A typical temperature program starts at 40°C, holds for 2 minutes, and then ramps at 10°C/min to 250°C. Helium is used as the carrier gas.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the MS ion source. The molecules are ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The mass spectrum is recorded over a range of, for example, m/z 10-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-ethyl-2-methyloxirane**, from sample preparation to structural elucidation.



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Caption: Spectroscopic analysis workflow for **2-ethyl-2-methyloxirane**.

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